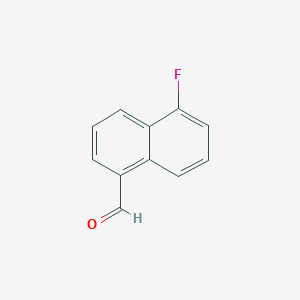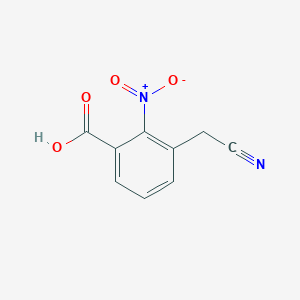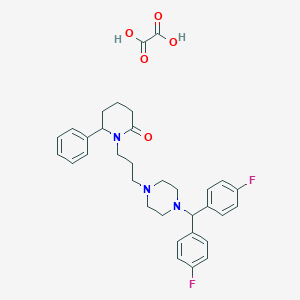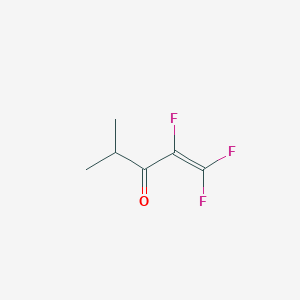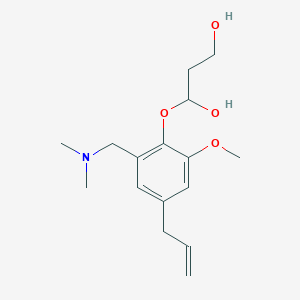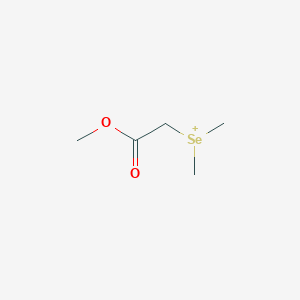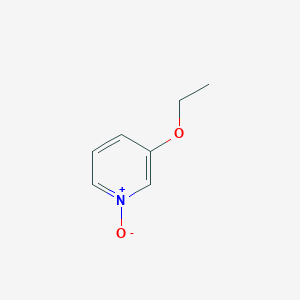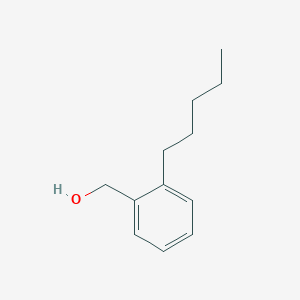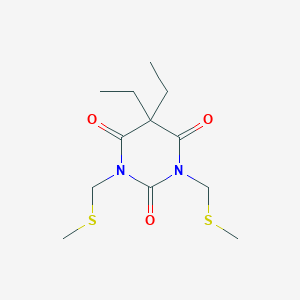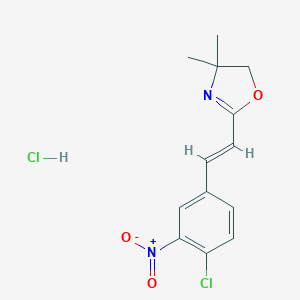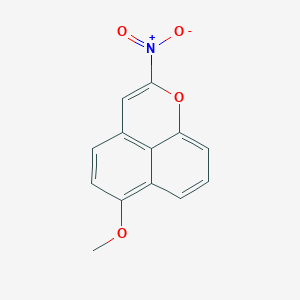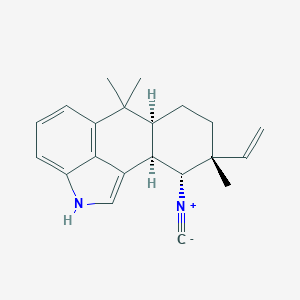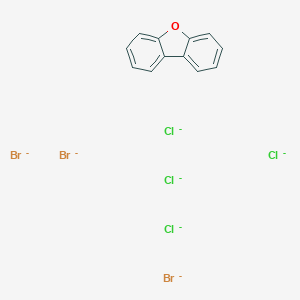
Dibenzofuran, tribromotetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, tribromotetrachloro- is a chemical compound that has gained significant attention in scientific research. It is a halogenated organic compound that contains both bromine and chlorine atoms. The compound is commonly abbreviated as DBFTC and is known for its unique chemical properties, making it an important compound in the field of chemistry.
Mécanisme D'action
The mechanism of action of DBFTC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. DBFTC has been found to interact with DNA and RNA, leading to the inhibition of cell growth and division.
Effets Biochimiques Et Physiologiques
DBFTC has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. DBFTC has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DBFTC has a number of advantages and limitations for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. However, DBFTC is highly toxic and requires careful handling and disposal. Additionally, the compound is unstable and may degrade over time, making it difficult to store for extended periods.
Orientations Futures
There are a number of future directions for research on DBFTC. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in medicine, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBFTC and its effects on the body.
Méthodes De Synthèse
The synthesis method of DBFTC involves the reaction of dibenzofuran with bromine and chlorine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained in high yield. The synthesis of DBFTC is a complex process that requires careful handling of the reagents and the use of appropriate safety measures.
Applications De Recherche Scientifique
DBFTC has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antiviral, and anticancer properties. DBFTC has also been used as a precursor for the synthesis of other important organic compounds.
Propriétés
Numéro CAS |
107207-42-1 |
|---|---|
Nom du produit |
Dibenzofuran, tribromotetrachloro- |
Formule moléculaire |
C12H8Br3Cl4O-7 |
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
dibenzofuran;tribromide;tetrachloride |
InChI |
InChI=1S/C12H8O.3BrH.4ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |
Clé InChI |
YCYVGMJLCAZHGS-UHFFFAOYSA-G |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



